Diethyl 2-cyano-3-oxosuccinate

Vue d'ensemble

Description

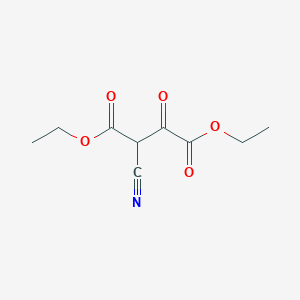

Diethyl 2-cyano-3-oxosuccinate is a simple diester compound first reported in 1901 . It is characterized by its unique structure, which includes a cyano group and an oxo group attached to a succinate backbone. This compound has been studied for its potential in synthesizing various heterocycles, making it a valuable intermediate in organic chemistry .

Méthodes De Préparation

Diethyl 2-cyano-3-oxosuccinate can be synthesized via the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature . The reaction proceeds as follows:

Reactants: Ethyl cyanacetate and diethyl oxalate.

Catalyst: Sodium ethanolate.

Solvent: Ethanol.

Conditions: Room temperature.

The product is then recrystallized from boiling ethanol to obtain colorless needles .

Analyse Des Réactions Chimiques

Diethyl 2-cyano-3-oxosuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

DECOS serves as an important intermediate in the synthesis of various heterocycles, which are crucial for developing pharmaceuticals and agrochemicals. The compound's ability to undergo oxidation, reduction, and nucleophilic substitution reactions enhances its utility in organic synthesis.

Table 1: Chemical Reactions Involving DECOS

| Reaction Type | Description |

|---|---|

| Oxidation | Forms different products depending on the oxidizing agent used. |

| Reduction | Converts the cyano group to an amine group. |

| Substitution | The cyano group can be replaced by other nucleophiles. |

Biology

Research into DECOS derivatives has indicated potential biological activities, including antimicrobial and anticancer properties. Compounds with similar structures often exhibit diverse pharmacological activities, making DECOS a candidate for further biological evaluation .

Case Study: Anticancer Activity

A study explored the synthesis of novel derivatives based on DECOS for their anticancer properties against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated promising activity, warranting further investigation into its mechanisms of action .

Medicine

DECOS is being investigated as a precursor for drug development. Its structural characteristics suggest potential roles in metabolic pathways or as intermediates in drug synthesis. However, more research is needed to elucidate specific biological activities associated with this compound.

Industry

In industrial applications, DECOS is utilized in producing fine chemicals and as a building block for more complex molecules. Its unique combination of functional groups makes it valuable for synthesizing specialty chemicals used across various sectors.

Mécanisme D'action

The mechanism of action of diethyl 2-cyano-3-oxosuccinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can undergo nucleophilic attack, while the oxo group can participate in condensation reactions. These properties make it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Diethyl 2-cyano-3-oxosuccinate can be compared with other similar compounds such as:

Diethyl oxalate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.

Ethyl cyanacetate: Contains only one ester group, limiting its ability to form certain heterocycles.

Diethyl malonate: Similar structure but lacks the cyano group, affecting its reactivity and applications.

This compound stands out due to its unique combination of functional groups, which enhances its reactivity and versatility in organic synthesis .

Activité Biologique

Diethyl 2-cyano-3-oxosuccinate (CAS Number: 134541-15-4) is a diester compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mode of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique combination of functional groups, which enhances its reactivity in organic synthesis. Spectroscopic analyses confirm that the compound predominantly exists in its enol form in solution, which is crucial for its biological activity .

Biological Activity Overview

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of biochemical pathways related to cell proliferation and survival .

Mode of Action

The exact biochemical pathways affected by this compound remain under investigation. However, it is known to interact with cysteine proteases, which are critical in various cellular processes including apoptosis and protein degradation. The compound's ability to form covalent bonds with these enzymes suggests a mechanism for its potential therapeutic effects .

Table 1: Summary of Biological Activities

Synthetic Routes and Derivatives

This compound serves as an important intermediate in the synthesis of various heterocycles, which are compounds known for their diverse biological activities. Its derivatives are being explored for enhanced biological activities, including modifications to improve selectivity and potency against specific targets .

Propriétés

IUPAC Name |

diethyl 2-cyano-3-oxobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-3-14-8(12)6(5-10)7(11)9(13)15-4-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSVKFGREWPODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303213 | |

| Record name | diethyl 2-cyano-3-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134541-15-4 | |

| Record name | diethyl 2-cyano-3-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most significant structural characteristic of Diethyl 2-cyano-3-oxosuccinate in solution?

A1: Spectroscopic analyses, including UV, IR, 1H, and 13C NMR, reveal that this compound exists predominantly in its enol form while in solution. This finding is further corroborated by X-ray crystallography, which shows the compound solely in its enol form within its crystal structure. []

Q2: How is the enol form of this compound organized in its solid state?

A2: X-ray crystallography studies demonstrate that the enol form of this compound arranges itself into dimer stacks held together by hydrogen bonds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.